molecular formula C22H23N5OS B2619818 N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1357718-79-6

N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B2619818
CAS No.: 1357718-79-6
M. Wt: 405.52
InChI Key: DVLIFPQICVUEAA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked to a sulfanyl acetamide moiety and a 4-butylphenyl substituent. The butylphenyl group enhances lipophilicity, which may improve membrane permeability but could also influence solubility and metabolic stability.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-3-4-7-16-10-12-17(13-11-16)23-20(28)14-29-22-21-26-25-15(2)27(21)19-9-6-5-8-18(19)24-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLIFPQICVUEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinoxaline core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include triazoles, quinoxalines, and various sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and quinoxaline moieties. The compound has been evaluated for its efficacy against various microbial strains, including bacteria and fungi.

  • Mechanism of Action : The compound's mechanism may involve interference with microbial cell wall synthesis or function, though specific pathways remain to be fully elucidated.
  • Case Study : In a study assessing the antimicrobial activity of similar compounds, derivatives exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide could have comparable effects .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

  • Research Findings : A series of related compounds demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study : For instance, a related study found that quinoxaline derivatives exhibited significant anticancer activity by targeting specific signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor.

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
    • In Vitro Studies : The compound was tested in vitro for its ability to inhibit acetylcholinesterase and showed promising results comparable to known inhibitors .

Summary of Applications

ApplicationDescriptionCase Studies/Findings
AntimicrobialEffective against various bacterial and fungal strains.Significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.Related compounds showed cytotoxicity against multiple cancer cell lines .
Enzyme InhibitionPotential inhibitor of acetylcholinesterase; relevant for Alzheimer's treatment.Demonstrated significant inhibition in vitro .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological profile and physicochemical properties can be contextualized by comparing it to analogues with shared structural motifs, such as the triazoloquinoxaline core, acetamide linkage, or aryl substituents. Below is a detailed analysis:

Triazoloquinoxaline Derivatives with Anticancer Activity

highlights a structurally analogous compound, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide, which demonstrated potent cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines. Key findings include:

  • TopoII inhibition : Stronger activity compared to other derivatives.
  • Mechanistic effects : DNA intercalation, G2/M phase arrest, and apoptosis induction in Caco-2 cells .

Structural Comparison :

  • Core: The target compound has a mono-triazoloquinoxaline core, whereas the fluorophenyl analogue features a bis-triazoloquinoxaline scaffold. The latter’s extended aromatic system may enhance DNA interaction but reduce selectivity.
  • Substituents: The 4-butylphenyl group in the target compound replaces the 4-fluorophenyl group.
Compound Core Structure Substituent TopoII Inhibition Apoptosis Induction Reference
Target Compound Mono-triazoloquinoxaline 4-butylphenyl Moderate* Moderate* N/A
4-Fluorophenyl Bis-triazoloquinoxaline Bis-triazoloquinoxaline 4-fluorophenyl High High

*Predicted based on structural analogues.

Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)

European patent applications (Evidences 2–3) describe compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide, which share the acetamide linkage but differ in core structure:

  • Core: Pyrrolo-triazolo-pyrazine instead of triazoloquinoxaline.
  • Substituents: Cyclopentyl and cyanophenyl groups may confer kinase selectivity (e.g., ALK or EGFR inhibition) compared to the target compound’s broader TopoII/DNA-targeting mechanism.

Key Contrast: The triazoloquinoxaline core in the target compound is associated with DNA intercalation, while pyrrolo-triazolo-pyrazines are often optimized for kinase inhibition .

Acetamide Derivatives with Simple Aryl Groups

Simpler N-(substituted phenyl)acetamides, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), lack the triazoloquinoxaline moiety but serve as intermediates for heterocyclic synthesis. These compounds exhibit:

  • Structural flexibility : Used to synthesize piperazinediones and thiadiazoles .
  • Limited bioactivity: Primarily intermediates rather than direct therapeutic agents.

Comparison: The target compound’s triazoloquinoxaline core adds a pharmacophoric element critical for TopoII inhibition, absent in simpler acetamides.

Sulfanyl and Sulfonamide Analogues

Compounds like N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide () and 2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide () highlight the role of sulfur-containing groups:

  • Sulfonamides : Participate in hydrogen bonding, stabilizing crystal structures .
  • Sulfanyl groups : Enhance metabolic stability compared to ethers or amines.

Target Compound Advantage : The sulfanyl linkage in the target compound balances stability and reactivity, avoiding the steric hindrance of bulkier sulfonamides.

Biological Activity

N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves multi-step reactions starting from available precursors. The key steps include the formation of the triazoloquinoxaline core and the introduction of sulfanyl and acetamide groups. Various reagents and catalysts are employed to optimize yields and purity during synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. A series of related compounds were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. For instance, certain derivatives demonstrated significant inhibitory action on HCT-116 cancer cells, suggesting a promising avenue for further exploration in cancer therapy .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

Compound IDCell LineIC50 (µM)Activity
4aHCT-11610.5Moderate inhibition
5A5498.7Strong inhibition
6SK-MEL-212.3Moderate inhibition

The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets. This includes binding to enzymes or receptors that play crucial roles in cellular signaling pathways related to cancer proliferation and survival. Research indicates that quinoxaline derivatives can inhibit key kinases such as c-MET and tyrosine kinases, leading to apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, quinoxaline derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies indicate that these compounds possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain analogs have been evaluated for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

A notable study conducted on a series of quinoxaline derivatives demonstrated that modifications at specific positions could enhance biological activity. For example, compounds with thiol substitutions exhibited improved binding affinities to target proteins involved in inflammation and cancer progression. The structure-activity relationship (SAR) analyses revealed that specific functional groups significantly influence the overall efficacy of these compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis of triazoloquinoxaline-acetamide derivatives typically involves coupling a sulfanyl-acetamide intermediate with a functionalized triazoloquinoxaline core. For example, sulfanyl-acetamide precursors can be synthesized via nucleophilic substitution between chloroacetamide derivatives and thiol-containing heterocycles under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The triazoloquinoxaline moiety may require prior functionalization (e.g., bromination) to enable cross-coupling reactions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation should combine spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C NMR to verify substituent integration (e.g., butylphenyl protons at δ 0.8–1.6 ppm, triazoloquinoxaline aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., C–S bond ~1.75–1.80 Å, triazoloquinoxaline planarity) and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and sulfonyl/sulfanyl groups) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens should focus on cytotoxicity and target engagement:

  • MTT/PrestoBlue Assays : Test against cancer cell lines (e.g., Caco-2, HepG-2) at 1–100 µM concentrations for 48–72 hours.
  • Topoisomerase II Inhibition : Use gel electrophoresis to assess DNA intercalation and TopoII-mediated DNA relaxation .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies may arise from differential expression of molecular targets (e.g., TopoII isoforms) or metabolic stability. Mitigate via:

  • Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target dependency.
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust dosing regimens based on half-life (t₁/₂) .

Q. What strategies optimize the compound’s selectivity for kinase or bromodomain targets?

  • Methodological Answer : To enhance selectivity:

  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., BRD4 bromodomain acetyl-lysine pockets) using AutoDock Vina. Prioritize substituents with steric/electronic complementarity (e.g., bulky butylphenyl groups for hydrophobic pockets).
  • Fragment-Based Screening : Test truncated analogs (e.g., triazoloquinoxaline core alone) to identify minimal pharmacophores .

Q. How can SAR studies improve potency against resistant cancer cell lines?

  • Methodological Answer :

  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the phenyl ring to enhance DNA intercalation.
  • Prodrug Design : Mask the sulfanyl group as a disulfide to improve membrane permeability, with glutathione-triggered release in high-redox cancer microenvironments .

Q. What experimental designs are effective for scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Flow Chemistry : Optimize reaction parameters (temperature, residence time) via Design of Experiments (DoE) to maximize output. For example, a continuous-flow reactor can improve mixing and heat transfer during exothermic steps (e.g., coupling reactions) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform syntheses in a fume hood to avoid inhalation of sulfanyl/acetylamide vapors.
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Data Analysis and Reporting

Q. Which analytical techniques best characterize its stability under physiological conditions?

  • Methodological Answer :

  • HPLC-PDA : Monitor degradation products in PBS (pH 7.4) at 37°C over 24–72 hours.
  • Circular Dichroism : Assess conformational changes in DNA binding under simulated physiological buffers .

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